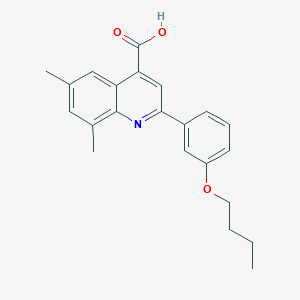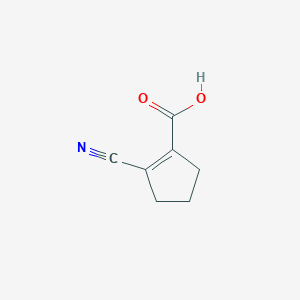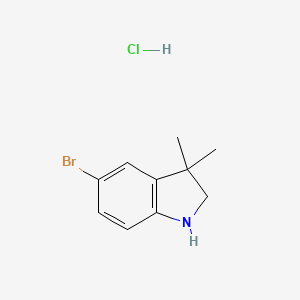
2-(3-丁氧基苯基)-6,8-二甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It has a CAS Number of 350997-43-2 and a molecular weight of 321.38 . The IUPAC name for this compound is 2-(3-butoxyphenyl)-4-quinolinecarboxylic acid .
Chemical Reactions Analysis
The chemical reactions involving this compound could be numerous and complex, depending on the conditions and reagents used. For example, protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to this compound .科学研究应用
Organic Synthesis: Suzuki–Miyaura Coupling
This compound can be utilized in the Suzuki–Miyaura cross-coupling reaction, a widely applied method for forming carbon–carbon bonds. The reaction conditions are mild and tolerant of various functional groups, making it an environmentally friendly choice for synthesizing complex organic molecules .
Medicinal Chemistry: Drug Synthesis
In pharmacology, this compound’s structural features make it a candidate for the synthesis of drug molecules. Its quinoline core is common in many therapeutic agents, and modifications to its structure could lead to the development of new medications with improved efficacy and safety profiles .
Materials Science: Polymer Chemistry
The carboxylic acid group in this compound provides an anchor point for polymerization reactions. It could be used to create novel polymers with specific properties, such as increased durability or conductivity, which are valuable in materials science applications .
Environmental Science: Pollutant Removal
The compound’s potential to interact with various pollutants through its aromatic system and carboxylic acid functionality could be harnessed in environmental science. It may be used to develop new materials or methods for removing contaminants from water or soil .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound could serve as a standard or a reagent in chromatographic techniques. Its unique structure allows it to be easily detected and quantified, which is essential for the analysis of complex mixtures .
Biochemistry: Enzyme Inhibition
The compound’s structure suggests potential use in biochemistry as an enzyme inhibitor. By binding to the active sites of enzymes, it could regulate biochemical pathways, which is crucial for understanding diseases and developing new treatments .
作用机制
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
The mode of action of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s interaction with its targets could lead to changes in these pathways, resulting in the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that similar compounds are only marginally stable in water , which could impact their bioavailability.
Result of Action
The molecular and cellular effects of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound could facilitate the formation of new carbon–carbon bonds , leading to the synthesis of new organic compounds.
Action Environment
The action, efficacy, and stability of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH level can significantly influence the rate of reaction . Moreover, these compounds are only marginally stable in water , suggesting that their action and stability could be affected by the presence of water or other solvents.
属性
IUPAC Name |
2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWQQBSQOWCJFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)

